N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that features a unique combination of anthracene, benzothiophene, and nitro functional groups
Mechanism of Action
Target of Action
It’s known that the compound possesses an n, o-bidentate directing group, which is potentially suitable for metal-catalyzed c-h bond functionalization reactions . This suggests that the compound may interact with metal ions in biological systems, influencing their activity and potentially altering the function of metal-dependent enzymes or proteins.
Mode of Action
The compound’s mode of action is likely related to its ability to participate in C-H bond functionalization reactions . This process involves the activation or cleavage of C-H bonds, which can lead to significant changes in the structure and function of target molecules. The compound’s N, O-bidentate directing group plays a key role in this process, promoting the formation of cyclometallated complexes .
Biochemical Pathways
For instance, it could potentially affect the synthesis of various heterocycles .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the presence of metal ions could potentially enhance its activity, given its potential role in metal-catalyzed C-H bond functionalization reactions . Other factors, such as pH, temperature, and the presence of other organic molecules, could also influence its action.
Biochemical Analysis
Biochemical Properties
The compound is known to possess an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that influences their function.
Molecular Mechanism
Its potential role in metal-catalyzed C-H bond functionalization reactions suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves the reaction of 9,10-anthraquinone derivatives with benzothiophene carboxylic acid derivatives under specific conditions. One common method involves the use of acid chlorides and amines to form the amide bond. For example, 2-methylbenzoyl chloride can be reacted with 1-aminoanthraquinone in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Contains a chloro group instead of a nitro group.
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is unique due to the presence of both nitro and benzothiophene groups, which can impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12N2O5S/c26-21-15-3-1-2-4-16(15)22(27)18-11-13(5-7-17(18)21)24-23(28)20-10-12-9-14(25(29)30)6-8-19(12)31-20/h1-11H,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKOAAIHLXOBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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